N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide
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Overview
Description
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide is a synthetic organic compound with potential applications in various scientific fields. This compound belongs to the class of thienopyrimidine derivatives and exhibits significant biological and chemical properties that make it a subject of extensive research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide typically begins with the appropriate thienopyrimidine precursor.
Reactions: : Key reactions include amide bond formation, oxidation, and various substitution reactions. Commonly employed conditions may involve the use of catalysts, specific solvents, and controlled temperatures to optimize yields.
Industrial Production: : In an industrial context, large-scale production may utilize flow chemistry techniques for efficient and reproducible synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: : It can also be reduced under specific conditions, yielding different reduced forms.
Substitution: : Substitution reactions, particularly involving the aromatic phenyl ring, are significant for modifying the compound's properties.
Common Reagents and Conditions
Oxidation: : Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic or basic conditions.
Reduction: : Lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) in suitable solvents.
Substitution: : Various halogens, alkyl, or acyl groups can be introduced using reagents like halides, alkylating agents, or acyl chlorides.
Major Products
Oxidized Derivatives: : These may include hydroxylated or carboxylated products.
Reduced Forms: : Products from reduction reactions often involve the addition of hydrogen atoms to the parent compound.
Substituted Compounds: : Various derivatives with modified aromatic or aliphatic groups.
Scientific Research Applications
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide has numerous applications:
Chemistry: : Used as an intermediate in organic synthesis, aiding the development of new compounds.
Biology: : Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: : Explored for therapeutic potential, especially in targeting specific diseases or conditions.
Industry: : Utilized in the development of novel materials or as a component in various industrial processes.
Mechanism of Action
This compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: : These might include enzymes, receptors, or other biomolecules that are crucial for its biological activity.
Pathways: : The compound can modulate specific biochemical pathways, affecting cellular functions and responses.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-methylpropanamide: : Similar structure with a methyl group instead of a phenyl group.
N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-ethylpropanamide: : Contains an ethyl group in place of the phenyl group.
Uniqueness
The presence of the phenyl group in N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-phenylpropanamide imparts unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
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Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c1-11(12-5-3-2-4-6-12)15(21)18-8-9-20-16(22)14-13(7-10-24-14)19-17(20)23/h2-7,10-11H,8-9H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRAJQSNLGFXQSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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